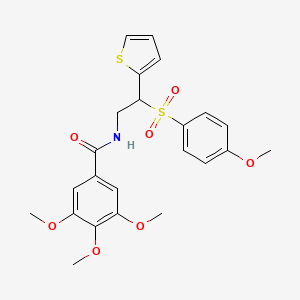

3,4,5-trimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide

Description

The compound 3,4,5-trimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide features a 3,4,5-trimethoxy-substituted benzamide core linked to an ethyl chain bearing a sulfonyl group attached to a 4-methoxyphenyl ring and a thiophen-2-yl moiety. This structure combines aromatic methoxy groups, a sulfonamide bridge, and heterocyclic components, which may influence its physicochemical properties (e.g., solubility, metabolic stability) and biological interactions.

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO7S2/c1-28-16-7-9-17(10-8-16)33(26,27)21(20-6-5-11-32-20)14-24-23(25)15-12-18(29-2)22(31-4)19(13-15)30-3/h5-13,21H,14H2,1-4H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSCNAFCVSSITH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4,5-trimethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound with potential biological activity. Its unique structure, featuring methoxy groups and a sulfonyl moiety, suggests that it may interact with various biological targets. This article reviews the compound's biological activity based on available research findings.

- Molecular Formula : C23H24N2O7S

- Molar Mass : 472.51 g/mol

- Density : 1.336 g/cm³ (predicted)

- pKa : 9.19 (predicted)

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. For example, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway. This inhibition can lead to decreased cell proliferation in various cancer cell lines, particularly melanoma .

Antitumor Activity

Research indicates that derivatives of benzamide compounds exhibit significant antitumor properties. The mechanism often involves the inhibition of DHFR, which is essential for DNA synthesis and cell division. The presence of methoxy groups in the structure enhances the compound's ability to penetrate cellular membranes and exert its effects on target cells .

Inhibition of Folate Cycle

The compound has been shown to down-regulate folate cycle gene expression in melanoma cells, suggesting a potential role in cancer therapy by targeting metabolic pathways critical for tumor growth .

Case Studies and Research Findings

- Study on Antiproliferative Effects :

- Inhibition of Dihydrofolate Reductase :

- Potential for Chemoprevention :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analysis of Structural and Functional Differences

Benzamide Core Modifications

- Methoxy vs. Hydroxy Substitution :

- The target compound and E-act/VUF15485 share a 3,4,5-trimethoxybenzamide core, which enhances lipophilicity and membrane permeability compared to THHEB’s polar trihydroxybenzamide . Methoxy groups may also resist metabolic oxidation, prolonging half-life.

- THHEB’s hydroxyl groups contribute to potent antioxidant activity via hydrogen donation, whereas methoxy-substituted analogs like the target compound are more likely to target proteins (e.g., ion channels, receptors) .

Heterocyclic and Sulfonyl Components

- Thiophene vs. Sulfonyl groups in the target compound and 561295-12-3 may enhance solubility and provide hydrogen-bonding sites for target engagement .

Pharmacological Implications

- Ion Channel Modulation: E-act’s ANO1 activation suggests that the 3,4,5-trimethoxybenzamide scaffold is compatible with ion channel targeting. The target compound’s sulfonyl and thiophene groups could modulate selectivity or potency for related channels .

- Receptor Binding :

- VUF15485’s high affinity for unspecified receptors highlights the role of fluorophenyl and pyrrolidinyl groups in enhancing binding interactions. The target compound’s 4-methoxyphenylsulfonyl moiety may similarly optimize receptor docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.